Ethyl 6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
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Overview
Description
Ethyl 6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines. The presence of a trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the scalable nature of the microwave-mediated synthesis suggests its potential for industrial applications. The method’s broad substrate scope and functional group tolerance further support its utility in large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Ethyl 6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit enzymes such as c-Met and VEGFR-2, which are involved in cancer cell proliferation and angiogenesis . Molecular docking studies have demonstrated that the compound binds to the active sites of these enzymes, thereby inhibiting their activity and leading to reduced cancer cell growth .
Comparison with Similar Compounds
Ethyl 6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate can be compared with other similar compounds, such as:
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazole-pyridine core but differ in their substitution patterns and biological activities.
1,2,4-Triazolo[4,3-a]pyrazines: These compounds have a pyrazine ring fused to the triazole, resulting in different chemical properties and applications.
Triazolopyrimidines: These compounds contain a pyrimidine ring fused to the triazole and are known for their neuroprotective and anti-inflammatory properties.
The unique trifluoromethyl group in this compound enhances its lipophilicity and metabolic stability, distinguishing it from other similar compounds .
Biological Activity
Ethyl 6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides an overview of its biological activity, including structure-activity relationships (SAR), potential therapeutic applications, and relevant case studies.
- Molecular Formula : C10H12F3N3O2
- Molecular Weight : 263.22 g/mol
- CAS Number : 2102412-27-9
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly focusing on its anti-parasitic and anti-cancer properties. The compound's trifluoromethyl group enhances lipophilicity and metabolic stability, which may contribute to its biological efficacy.
Antiparasitic Activity
A notable study investigated the compound's activity against Cryptosporidium parvum, a significant cause of gastrointestinal disease. The compound exhibited promising in vitro potency with an effective concentration (EC50) of approximately 0.17 μM. This level of activity suggests it could serve as a lead compound for further development against this pathogen .
Anticancer Potential
Research has also indicated that derivatives of triazole-containing compounds can exhibit selective inhibition of cancer-related kinases. For instance, compounds similar to this compound have shown potential in inhibiting c-Met kinases, which are implicated in various cancers . The structure-activity relationship studies highlight that modifications at specific positions on the triazole ring can significantly enhance anticancer activity.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Key findings include:
- Trifluoromethyl Substitution : The presence of the trifluoromethyl group at position 6 enhances both lipophilicity and biological activity.
- Positioning of Functional Groups : Variations in substituents at positions 3 and 5 have been shown to modulate potency against specific targets .
Case Study 1: Antiparasitic Efficacy
In a controlled study involving murine models infected with C. parvum, this compound demonstrated significant reductions in parasite load compared to untreated controls. This study supports the compound's potential for therapeutic use in treating cryptosporidiosis .
Case Study 2: Cancer Treatment Applications
A recent investigation into related compounds revealed that modifications to the triazole scaffold resulted in enhanced selectivity toward cancer cells while minimizing toxicity to normal cells. The most effective analogs showed IC50 values in the low nanomolar range against various cancer cell lines . This highlights the promise of these compounds in developing targeted cancer therapies.
Properties
Molecular Formula |
C10H8F3N3O2 |
---|---|
Molecular Weight |
259.18 g/mol |
IUPAC Name |
ethyl 6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H8F3N3O2/c1-2-18-9(17)8-15-14-7-4-3-6(5-16(7)8)10(11,12)13/h3-5H,2H2,1H3 |
InChI Key |
WSHYHIHTMCRRSW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN=C2N1C=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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